molecular formula C17H17NO3 B249857 N-(4-acetylphenyl)-4-ethoxybenzamide

N-(4-acetylphenyl)-4-ethoxybenzamide

Cat. No. B249857
M. Wt: 283.32 g/mol
InChI Key: BJIDTUNMZVTQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-ethoxybenzamide, also known as AEBS or 4-Acetamido-4'-ethoxybenzophenone, is a chemical compound that belongs to the class of benzophenones. It is a white crystalline powder that is used in various scientific research applications.

Mechanism of Action

N-(4-acetylphenyl)-4-ethoxybenzamide inhibits cysteine proteases by binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, thereby blocking the activity of the enzyme. This inhibition is reversible, and the enzyme activity can be restored by removing N-(4-acetylphenyl)-4-ethoxybenzamide from the active site.
Biochemical and physiological effects:
N-(4-acetylphenyl)-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. N-(4-acetylphenyl)-4-ethoxybenzamide has also been shown to have antimalarial activity and to inhibit the replication of the dengue virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-4-ethoxybenzamide in lab experiments is its specificity for cysteine proteases. This allows researchers to selectively target these enzymes without affecting other proteases. However, N-(4-acetylphenyl)-4-ethoxybenzamide can also have off-target effects, and its use should be carefully evaluated in each experiment. Another limitation of N-(4-acetylphenyl)-4-ethoxybenzamide is its solubility, which can vary depending on the solvent used.

Future Directions

There are several future directions for the use of N-(4-acetylphenyl)-4-ethoxybenzamide in scientific research. One area of interest is the development of new inhibitors for cysteine proteases based on the structure of N-(4-acetylphenyl)-4-ethoxybenzamide. Another direction is the investigation of the role of cysteine proteases in other diseases, such as viral infections. N-(4-acetylphenyl)-4-ethoxybenzamide could also be used in combination with other drugs to enhance their efficacy or reduce their side effects. Overall, N-(4-acetylphenyl)-4-ethoxybenzamide has great potential for advancing our understanding of cysteine proteases and their role in disease.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide involves the reaction of 4-acetylphenylhydrazine with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified by recrystallization to obtain pure N-(4-acetylphenyl)-4-ethoxybenzamide.

Scientific Research Applications

N-(4-acetylphenyl)-4-ethoxybenzamide is widely used in scientific research for its ability to inhibit cysteine proteases. It has been used in various studies to investigate the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and malaria. N-(4-acetylphenyl)-4-ethoxybenzamide has also been used as a tool to study the mechanism of action of cysteine proteases and to develop new inhibitors for these enzymes.

properties

Product Name

N-(4-acetylphenyl)-4-ethoxybenzamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H17NO3/c1-3-21-16-10-6-14(7-11-16)17(20)18-15-8-4-13(5-9-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

BJIDTUNMZVTQSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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